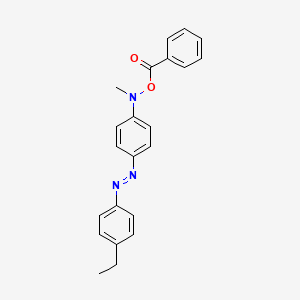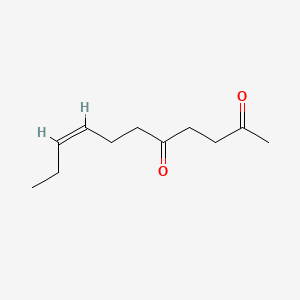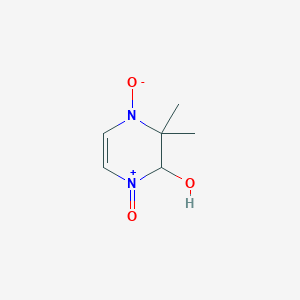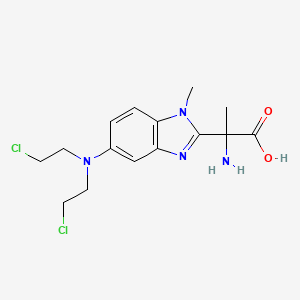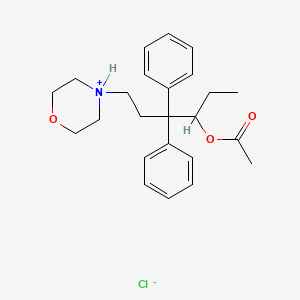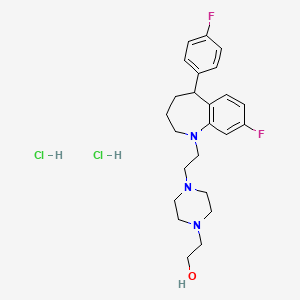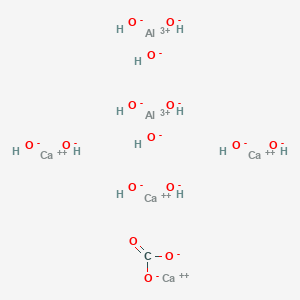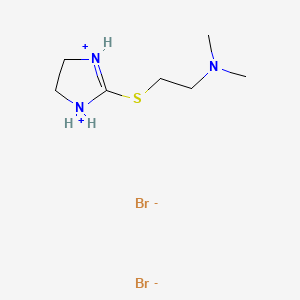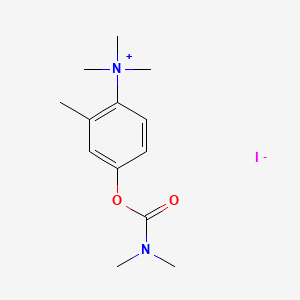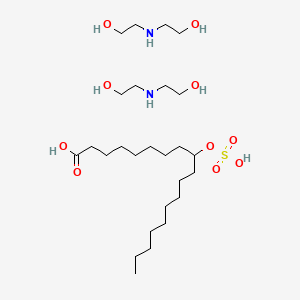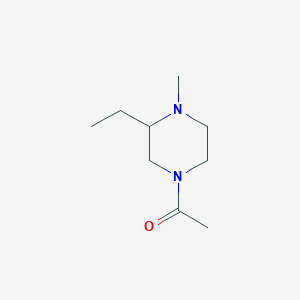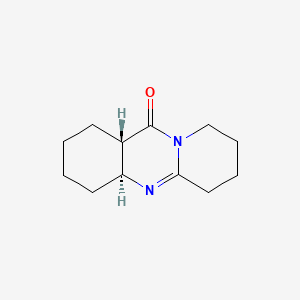
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- is a complex organic compound belonging to the class of heterocyclic compounds This compound features a fused ring system that includes both pyridine and quinazoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is constructed through cyclization reactions.
Quinazoline Ring Formation: The quinazoline ring is then formed by reacting the pyridine derivative with appropriate reagents, often involving condensation reactions.
Hydrogenation: The final step involves hydrogenation to achieve the decahydro configuration, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry
In industry, the compound is used in the development of new materials, including polymers and advanced composites, due to its stability and unique electronic properties.
Mécanisme D'action
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A simpler analog without the decahydro configuration.
Quinazoline: A core structure found in many biologically active compounds.
Pyridine: A basic heterocyclic compound that forms the backbone of many pharmaceuticals.
Uniqueness
What sets 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- apart is its fused ring system and the specific decahydro configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific stereochemistry.
Propriétés
Numéro CAS |
70591-78-5 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(4aS,11aS)-1,2,3,4,4a,6,7,8,9,11a-decahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H18N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h9-10H,1-8H2/t9-,10-/m0/s1 |
Clé InChI |
JMPLADLXJPQANY-UWVGGRQHSA-N |
SMILES isomérique |
C1CC[C@H]2[C@H](C1)C(=O)N3CCCCC3=N2 |
SMILES canonique |
C1CCC2C(C1)C(=O)N3CCCCC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



